molecular formula C17H14ClN3O2S2 B2939777 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 607697-09-6

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2939777
CAS No.: 607697-09-6
M. Wt: 391.89
InChI Key: TXKZOWLABXHHNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, 1,3,4-thiadiazole derivatives can be synthesized from ethyl acetoacetate and triethyl orthoformate . Another method involves the use of ultrasound to increase the efficiency of the reactions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reactions can be carried out effectively with the use of ultrasound .

Scientific Research Applications

Photodynamic Therapy and Fluorescence Properties

The development of compounds with 1,3,4-thiadiazole cores, such as certain zinc phthalocyanines, has been highlighted for their potential in photodynamic therapy (PDT) applications due to their high singlet oxygen quantum yield and good fluorescence properties. These properties are crucial for Type II photosensitizers, which are utilized in the treatment of cancer through PDT, emphasizing the compound's significant potential in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Research on derivatives incorporating the 1,3,4-thiadiazole ring has demonstrated valuable antimicrobial properties, particularly against bacterial and fungal infections. This includes the synthesis of compounds that have been tested for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential in addressing microbial diseases (Desai, Rajpara, & Joshi, 2013).

Molecular Structure Analysis

Studies on the molecular structure of compounds with a 1,3,4-thiadiazole framework have provided insights into their intermolecular interactions, which are fundamental for understanding their biological activity and potential applications in drug design. For example, the analysis of the molecular structure and dimerization effects on aromatic compounds has been conducted, revealing the influence of these factors on the compound's geometry and potential reactivity (Karabulut et al., 2014).

Mechanism of Action

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S2/c1-23-14-9-5-3-7-12(14)15(22)19-16-20-21-17(25-16)24-10-11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKZOWLABXHHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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